molecular formula C12H14N2O2 B2757420 tert-Butyl (6-ethynylpyridin-2-yl)carbamate CAS No. 1934630-23-5

tert-Butyl (6-ethynylpyridin-2-yl)carbamate

Cat. No.: B2757420
CAS No.: 1934630-23-5
M. Wt: 218.256
InChI Key: MLWUHPUDDCJEQU-UHFFFAOYSA-N
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Description

tert-Butyl (6-ethynylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . It is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-ethynylpyridin-2-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 6-ethynylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound is produced efficiently and with minimal waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-ethynylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl (6-ethynylpyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-ethynylpyridin-3-yl)carbamate
  • tert-Butyl (6-ethynylpyridin-4-yl)carbamate
  • tert-Butyl (6-ethynylpyridin-5-yl)carbamate

Uniqueness

tert-Butyl (6-ethynylpyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its isomers .

Properties

IUPAC Name

tert-butyl N-(6-ethynylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-5-9-7-6-8-10(13-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWUHPUDDCJEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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